6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Catalog No.
S3243528
CAS No.
954253-94-2
M.F
C15H12N2O4
M. Wt
284.271
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]py...

CAS Number

954253-94-2

Product Name

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-(2-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Molecular Formula

C15H12N2O4

Molecular Weight

284.271

InChI

InChI=1S/C15H12N2O4/c1-8-13-10(15(18)19)7-11(16-14(13)21-17-8)9-5-3-4-6-12(9)20-2/h3-7H,1-2H3,(H,18,19)

InChI Key

VMYWIQZCJOOZPX-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O

solubility

soluble

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its complex structure, which integrates an oxazole ring fused with a pyridine moiety. The compound features a methoxyphenyl group at the 6-position and a carboxylic acid functional group at the 4-position of the oxazole ring. Its molecular formula is C15H13N2O4C_{15}H_{13}N_{2}O_{4}, and it has gained attention in medicinal chemistry due to its potential biological activities and applications.

There is no documented information regarding the mechanism of action for this specific compound. However, as mentioned earlier, oxazolopyridines are being investigated for their potential biological activities. Understanding the mechanism of action of related compounds might provide some insights, but further research is needed for this specific molecule [].

Future Research Directions

  • Synthesis and characterization of the compound to establish its physical and chemical properties.
  • Investigation of its potential biological activities, such as antimicrobial or antitumor properties.
  • Exploration of its mechanism of action if any biological activity is observed.
, including:

  • Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or potassium permanganate, which may introduce additional oxygen-containing functional groups into the molecule.
  • Reduction: Reduction reactions can be conducted using agents like sodium borohydride or lithium aluminum hydride, leading to derivatives with fewer double bonds.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles, potentially altering its biological activity and properties.

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has shown promising biological activities. Research indicates that it may possess:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anticancer potential: Exhibiting activity against several cancer cell lines.
  • Anti-inflammatory effects: Potentially modulating inflammatory pathways through specific molecular interactions.

These activities make it a candidate for further investigation in drug development.

The synthesis of 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization of pyridine derivatives: This involves the formation of the fused oxazole ring through dehydrative cyclization using reagents such as phosphorus oxychloride or polyphosphoric acid.
  • Reactions involving substituted phenols: The methoxy group can be introduced via electrophilic aromatic substitution reactions on appropriate precursors.

The compound has potential applications across various fields:

  • Medicinal Chemistry: As an intermediate for synthesizing other biologically active compounds.
  • Material Science: Utilized in developing new materials due to its unique structural properties.
  • Pharmaceutical Development: Investigated for its therapeutic potential in treating infections and cancer.

Interaction studies focus on understanding how 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid interacts with biological targets. These studies may explore:

  • Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes, such as tyrosine kinases.
  • Receptor binding: Investigating how the compound binds to various receptors could elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acidChlorophenyl substitutionDifferent halogen effects on biological activity
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidIsoxazole instead of oxazoleVariations in reactivity due to different ring structure
3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acidLacks methoxy groupSimpler structure may lead to different pharmacological profiles

These compounds illustrate how structural modifications can influence biological activity and pharmacological properties. Each variant offers unique characteristics that may be leveraged for specific applications in drug development or research.

XLogP3

2.5

Dates

Last modified: 08-19-2023

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